2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-chlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.
Amidation: The acyl chloride is reacted with 3-(trifluoromethyl)aniline to form the desired amide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays to understand the effects of trifluoromethyl and chlorophenoxy groups on biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The chlorophenoxy and benzamide groups contribute to its binding affinity and specificity towards target proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-fluorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-{[(4-bromophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-{[(4-methylphenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
Uniqueness
Compared to its analogs, 2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly interesting for studying the effects of halogen substitution on biological activity and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O3/c23-15-8-10-17(11-9-15)31-13-20(29)28-19-7-2-1-6-18(19)21(30)27-16-5-3-4-14(12-16)22(24,25)26/h1-12H,13H2,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCCEGTUUQZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.